3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Description
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Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-6-34-22-16-20(17-23(35-7-2)26(22)36-8-3)28(32)30-27-25(19-9-11-21(33-5)12-10-19)29-24-15-18(4)13-14-31(24)27/h9-17H,6-8H2,1-5H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWZVOTZHZHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets by fitting into their active sites, leading to the inhibition of their activities. For instance, it can inhibit tubulin polymerization, which is essential for cell division. The alteration of the trimethoxyphenyl (TMP) moiety, a critical part of the compound, can decrease its biological activity.
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with various targets. For example, it can disrupt the microtubule dynamics by inhibiting tubulin, leading to cell cycle arrest and apoptosis. It can also inhibit the function of Hsp90, affecting the stability and function of many proteins involved in cell growth and survival.
Pharmacokinetics
Similar compounds with a tmp group have been used in therapeutically interesting drugs, suggesting that this compound may also have favorable adme properties.
Result of Action
The compound’s action results in the inhibition of cell growth and induction of cell death, showing notable anti-cancer effects. It also exhibits anti-fungal, anti-bacterial, and antiviral activities. Furthermore, it has demonstrated significant efficacy against various parasites, indicating its potential as an anti-parasitic agent.
Biological Activity
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the triethoxy and methoxy groups. The detailed synthetic pathways can vary based on the specific methodologies applied in different studies.
Anticancer Activity
Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with imidazo[1,2-a]pyridine structures have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | Apoptosis induction |
| Compound C | HepG2 | 1.4 | Cell cycle arrest |
Studies have shown that these compounds can inhibit key enzymes involved in cancer cell metabolism and proliferation, leading to apoptosis in various cancer cell lines .
Antimicrobial Activity
In addition to anticancer effects, related compounds have demonstrated antimicrobial properties against several bacterial strains. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 0.12 |
| Compound E | S. aureus | 0.49 |
The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes such as thymidylate synthase and cyclooxygenase-2 (COX-2), which play crucial roles in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of protein synthesis are key factors in its antimicrobial action.
Case Studies
Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that a closely related compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Efficacy : Another study reported that a derivative exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
